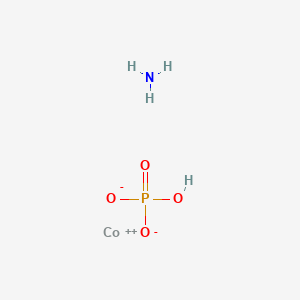
Azane;cobalt(2+);hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane; cobalt(2+); hydrogen phosphate is a compound that combines azane (a term for ammonia and its derivatives), cobalt in its +2 oxidation state, and hydrogen phosphate
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Cobalt phosphate can be synthesized by reacting cobalt nitrate with diammonium hydrogen phosphate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of cobalt phosphate precipitate.
Industrial Production: Industrially, cobalt phosphate is produced by similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The raw materials used include cobalt salts and phosphate sources, which are mixed under controlled pH and temperature conditions to optimize the formation of the desired product.
Types of Reactions:
Oxidation: Cobalt(2+) in the compound can undergo oxidation to cobalt(3+), especially in the presence of strong oxidizing agents.
Reduction: The cobalt(2+) ion can be reduced back to cobalt metal or cobalt(1+) under appropriate conditions.
Substitution: The hydrogen phosphate group can participate in substitution reactions, where it is replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reactions often involve nucleophiles like hydroxide ions or other phosphate derivatives.
Major Products:
Oxidation: Cobalt(3+) phosphate or cobalt oxide.
Reduction: Cobalt metal or cobalt(1+) complexes.
Substitution: Various substituted phosphate compounds.
Scientific Research Applications
Azane; cobalt(2+); hydrogen phosphate has several applications in scientific research:
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The compound exerts its effects primarily through its cobalt(2+) ion, which can participate in redox reactions and coordinate with various ligands. In catalysis, the cobalt ion facilitates electron transfer processes, enhancing the efficiency of reactions like OER and HER. The hydrogen phosphate group can also play a role in stabilizing the compound and participating in proton transfer reactions.
Comparison with Similar Compounds
Cobalt(2+) phosphate: Similar in composition but lacks the azane component.
Ammonium cobalt phosphate: Contains ammonium instead of azane.
Cobalt(2+) hydrogen phosphate: Similar but may have different hydration states or structural forms.
Uniqueness: Azane; cobalt(2+); hydrogen phosphate is unique due to the presence of azane, which can influence the compound’s reactivity and stability. This combination of components allows for a broader range of applications and potential modifications compared to similar compounds.
Properties
Molecular Formula |
CoH4NO4P |
|---|---|
Molecular Weight |
171.943 g/mol |
IUPAC Name |
azane;cobalt(2+);hydrogen phosphate |
InChI |
InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
InChI Key |
FCXHHGTWMFGYPP-UHFFFAOYSA-L |
Canonical SMILES |
N.OP(=O)([O-])[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















